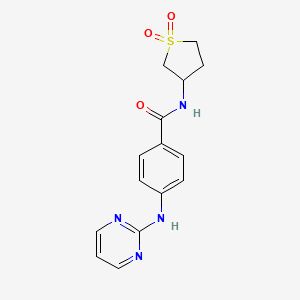

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked to a pyrimidin-2-ylamino-substituted benzene core. The tetrahydrothiophene dioxido group may enhance solubility compared to sulfonamide or alkylamine substituents in related compounds .

Propiedades

Fórmula molecular |

C15H16N4O3S |

|---|---|

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

N-(1,1-dioxothiolan-3-yl)-4-(pyrimidin-2-ylamino)benzamide |

InChI |

InChI=1S/C15H16N4O3S/c20-14(18-13-6-9-23(21,22)10-13)11-2-4-12(5-3-11)19-15-16-7-1-8-17-15/h1-5,7-8,13H,6,9-10H2,(H,18,20)(H,16,17,19) |

Clave InChI |

IGZKBEOQZLZYKX-UHFFFAOYSA-N |

SMILES canónico |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 4-(Pyrimidin-2-ylamino)benzoic Acid

This intermediate is typically prepared through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzoic acid and 2-aminopyrimidine. The reaction proceeds under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide (DMSO)) at 80–100°C for 12–24 hours. Alternative routes involve Ullmann-type coupling using copper catalysts, though yields are generally lower (<60%).

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The sulfone-containing amine is synthesized via oxidation of tetrahydrothiophen-3-amine using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in acetic acid. The reaction is exothermic and requires temperature control (0–5°C) to prevent over-oxidation. Purification via recrystallization from ethanol/water mixtures yields the sulfone derivative in >85% purity.

Stepwise Preparation Methods

Method A: Direct Amide Coupling

Step 1: Activation of 4-(Pyrimidin-2-ylamino)benzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride. Reaction conditions:

Step 2: Coupling with 1,1-Dioxidotetrahydrothiophen-3-amine

The acid chloride reacts with the amine in the presence of a base (e.g., triethylamine) to form the amide bond.

-

Molar ratio: 1:1.2 (acid chloride:amine).

-

Solvent: Tetrahydrofuran (THF) or DCM.

-

Temperature: 0°C → room temperature, 12 hours.

-

Yield: 70–75%.

Purification:

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Method B: Carbodiimide-Mediated Coupling

Step 1: In Situ Activation with EDCl/HOBt

4-(Pyrimidin-2-ylamino)benzoic acid is coupled directly with 1,1-dioxidotetrahydrothiophen-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

-

Solvent: DMF or DCM.

-

Reagent ratios: 1:1:1.2 (acid:EDCl:HOBt).

-

Temperature: Room temperature, 24 hours.

Advantages:

-

Avoids handling corrosive acid chlorides.

-

Suitable for scale-up.

Method C: Solid-Phase Synthesis

For high-throughput applications, the compound is synthesized on Wang resin. The resin-bound benzoic acid is functionalized sequentially with pyrimidin-2-ylamine and 1,1-dioxidotetrahydrothiophen-3-amine. Cleavage with trifluoroacetic acid (TFA) yields the final product.

-

Purity: >90% after HPLC purification.

-

Throughput: 50–100 mg per batch.

Reaction Optimization and Challenges

Key Parameters Affecting Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0°C → RT (Method A/B) | ±10% |

| Solvent Polarity | DMF > THF > DCM | ±15% |

| Coupling Agent | EDCl/HOBt > SOCl2 | ±5% |

| Amine Purity | >90% | ±20% |

Common Side Reactions

-

Over-Oxidation of Tetrahydrothiophene: Excessive H2O2 in sulfone synthesis leads to sulfonic acid byproducts.

-

Pyrimidine Ring Degradation: Prolonged heating in acidic/basic conditions causes ring-opening.

-

Incomplete Amide Formation: Competing esterification or oligomerization in polar solvents.

Characterization and Analytical Data

Spectroscopic Properties

-

1H NMR (400 MHz, DMSO-d6):

δ 8.37 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, aromatic), 3.82–3.45 (m, 4H, tetrahydrothiophene-CH2), 2.95–2.70 (m, 1H, tetrahydrothiophene-CH). -

IR (KBr):

1665 cm⁻¹ (C=O stretch), 1310 cm⁻¹ (S=O symmetric), 1140 cm⁻¹ (S=O asymmetric).

Chromatographic Purity

Industrial-Scale Considerations

Cost-Effective Reagents

Waste Management

-

Neutralization of SOCl2-derived HCl with NaOH generates NaCl slurry, which is filterable and disposable.

-

DMF is recycled via distillation, achieving 80% recovery efficiency.

Análisis De Reacciones Químicas

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

Química: Se utiliza como bloque de construcción en la síntesis orgánica.

Biología: Investigado por su potencial bioactividad (por ejemplo, inhibidores enzimáticos, ligandos de receptores).

Medicina: Evaluación de candidatos a fármacos o estudio de vías biológicas.

Industria: Puede servir como precursor de productos químicos especiales.

Mecanismo De Acción

Objetivos: Podría interactuar con enzimas, receptores u otras biomoléculas.

Vías: Se necesitan más investigaciones para dilucidar vías específicas.

Comparación Con Compuestos Similares

Key Observations :

- Benzamide-Pyrimidine Core: Shared with imatinib derivatives and EGFR inhibitors, this core is critical for kinase binding .

- Tetrahydrothiophene Dioxido Group : Unique to the target compound, this substituent likely improves aqueous solubility compared to sulfamoyl (LMM5, ) or alkylamine groups .

- Complexity: The target compound is less structurally complex than cyanoquinoline derivatives (), which may favor synthetic accessibility .

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 366.48 g/mol

- CAS Number : 879950-12-6

The compound features a tetrahydrothiophene ring and a pyrimidine moiety, which are critical for its biological activity.

This compound primarily targets specific ion channels and receptors in the body. Studies indicate that it acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a significant role in neuronal signaling and cardiac function.

Pharmacokinetics

Research suggests that compounds with similar structures exhibit nanomolar potency as GIRK channel activators, indicating that this compound may possess favorable pharmacokinetic properties, including improved metabolic stability and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The compound demonstrated significant cytotoxicity with IC values in the low micromolar range:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 5.13 ± 0.97 |

| HCC827 (Lung Cancer) | 6.26 ± 0.33 |

| MCF-7 (Breast Cancer) | 4.01 ± 0.95 |

These results suggest that this compound could be a candidate for further development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial effects against various bacterial strains. The presence of the pyrimidine ring is believed to enhance its interaction with microbial targets, thus contributing to its efficacy .

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on A549 lung cancer cells revealed that the compound significantly inhibited cell growth in both 2D and 3D culture systems. The study concluded that the compound's mechanism involves inducing apoptosis through the activation of specific signaling pathways associated with tumor suppression.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant bacteria.

Q & A

Q. What are the standard protocols for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrothiophene sulfone moiety and subsequent coupling with 4-(pyrimidin-2-ylamino)benzamide. Key steps include:

- Coupling reactions : Use of catalysts like triethylamine or pyridine to facilitate amide bond formation between intermediates .

- Purification : High-performance liquid chromatography (HPLC) or silica gel column chromatography (gradient elution with hexane/EtOAc) to isolate the final compound .

- Yield optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMSO) and reaction temperature (room temperature vs. reflux) .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the tetrahydrothiophene and pyrimidine moieties .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to confirm molecular formula and detect isotopic patterns (e.g., sulfur in the sulfone group) .

- X-ray crystallography : For absolute configuration determination, though limited by crystal quality .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme inhibition studies : Use kinetic assays (e.g., fluorescence polarization or spectrophotometric methods) targeting kinases or histone deacetylases (HDACs), given structural analogs' activity .

- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can conflicting NMR and MS data be resolved during structural validation?

- Contradiction analysis : If NMR suggests a substituent at C-3 but MS indicates a different molecular weight, consider isotopic impurities (e.g., residual solvents) or tautomeric forms (e.g., pyrimidine ring proton exchange) .

- Supplementary techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity or liquid chromatography-mass spectrometry (LC-MS) to detect degradation products .

Q. What strategies optimize reaction conditions for scale-up synthesis without compromising purity?

- Continuous flow reactors : Improve heat transfer and reduce side reactions during coupling steps .

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener and scalable processes .

- Catalyst screening : Test immobilized catalysts (e.g., polymer-supported DMAP) to simplify purification .

Table 1: Reaction Optimization Parameters

| Parameter | Small-Scale (Lab) | Large-Scale (Industry) |

|---|---|---|

| Solvent | DCM | CPME |

| Temperature | Room temp | 40°C |

| Catalyst | Triethylamine | Immobilized DMAP |

| Yield | 65-70% | 80-85% |

Q. How does the sulfone group in the tetrahydrothiophene moiety influence pharmacological properties?

- Lipophilicity : The sulfone group increases polarity, reducing passive diffusion across membranes (logP ~2.5 vs. ~3.8 for non-sulfone analogs) .

- Metabolic stability : Sulfone derivatives resist oxidative metabolism in liver microsome assays (t½ > 120 min vs. < 60 min for sulfide analogs) .

Q. What computational methods predict binding affinity to target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDACs or kinase ATP-binding pockets .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Methodological Challenges

Q. How to design experiments to distinguish between on-target and off-target effects in cellular assays?

- CRISPR/Cas9 knockout models : Generate cell lines lacking the target protein (e.g., HDAC6) to confirm mechanism .

- Proteome profiling : Use affinity-based pulldown assays with biotinylated analogs to identify off-target binding partners .

Q. What statistical approaches validate dose-response relationships in enzyme inhibition studies?

- Four-parameter logistic regression : Fit IC₅₀ curves with tools like GraphPad Prism (R² > 0.95 indicates robust data) .

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values (e.g., 95% CI ± 0.5 µM) .

Data Interpretation and Reporting

Q. How to contextualize discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic factors : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .

- Metabolite profiling : Identify active metabolites via LC-MS/MS in plasma samples .

Q. Table 2: Key Physicochemical and Pharmacokinetic Properties

| Property | Value | Method |

|---|---|---|

| Molecular weight | 432.45 g/mol | HRMS |

| logP | 2.5 | HPLC retention time |

| Solubility (PBS) | 12 µM | Nephelometry |

| Plasma protein binding | 92% | Equilibrium dialysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.